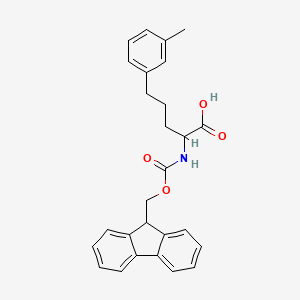

Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid

Beschreibung

Fmoc-(S)-2-Amino-5-(3-Methylphenyl)pentansäure ist ein Derivat von Aminosäuren, das speziell für die Verwendung in der Peptidsynthese entwickelt wurde. Die Verbindung ist durch die 9-Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe geschützt, die üblicherweise verwendet wird, um die Aminogruppe während der Peptidsynthese zu schützen. Diese Verbindung ist besonders nützlich bei der Synthese von Peptiden, die nicht-Standard-Aminosäuren enthalten, was die biologische Aktivität und Stabilität der resultierenden Peptide verbessern kann.

Eigenschaften

Molekularformel |

C27H27NO4 |

|---|---|

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-methylphenyl)pentanoic acid |

InChI |

InChI=1S/C27H27NO4/c1-18-8-6-9-19(16-18)10-7-15-25(26(29)30)28-27(31)32-17-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-6,8-9,11-14,16,24-25H,7,10,15,17H2,1H3,(H,28,31)(H,29,30) |

InChI-Schlüssel |

KZWMARNFPDKGGF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode beinhaltet die Verwendung von Fmoc-geschützten Aminosäureestern, die dann hydrolysiert werden, um die gewünschte Aminosäure zu ergeben . Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle von pH-Wert und Temperatur, um die Epimerisierung der Aminosäure zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Fmoc-(S)-2-Amino-5-(3-Methylphenyl)pentansäure beinhaltet die großtechnische Synthese unter Verwendung von automatisierten Peptidsynthesizern. Diese Maschinen können Fmoc-geschützte Aminosäuren effizient koppeln, um Peptide zu bilden, die dann durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt werden. Die Verwendung der Festphasenpeptidsynthese (SPPS) ist auch in industriellen Umgebungen üblich und ermöglicht die schnelle und effiziente Herstellung von Peptiden, die diese Verbindung enthalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Fmoc-(S)-2-Amino-5-(3-Methylphenyl)pentansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Produkte ohne unerwünschte Nebenreaktionen gebildet werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Oxo-Derivate liefern, während Reduktion reduzierte Formen der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Fmoc-(S)-2-Amino-5-(3-Methylphenyl)pentansäure beinhaltet seine Einarbeitung in Peptide, wo es mit spezifischen molekularen Zielstrukturen interagieren kann. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese, was die selektive Einführung der 3-Methylphenylgruppe ermöglicht. Diese Modifikation kann die Bindungsaffinität und Spezifität des Peptids für sein Ziel verbessern, was zu einer verbesserten biologischen Aktivität führt.

Wirkmechanismus

The mechanism of action of Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid involves its incorporation into peptides, where it can interact with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for the selective introduction of the 3-methylphenyl group. This modification can enhance the peptide’s binding affinity and specificity for its target, leading to improved biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-(S)-3-Amino-3-(3-Methylphenyl)propionsäure: Diese Verbindung ähnelt in ihrer Struktur, hat aber eine kürzere Kohlenstoffkette.

Fmoc-(S)-2-Amino-3-(3-Methylphenyl)propionsäure: Eine weitere ähnliche Verbindung mit einer anderen Kohlenstoffkettenlänge.

Einzigartigkeit

Fmoc-(S)-2-Amino-5-(3-Methylphenyl)pentansäure ist aufgrund seiner spezifischen Struktur einzigartig, die die Einarbeitung der 3-Methylphenylgruppe in Peptide ermöglicht. Diese Modifikation kann die biologische Aktivität und Stabilität der resultierenden Peptide verbessern, was sie zu einem wertvollen Werkzeug in der Peptidsynthese und -forschung macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.